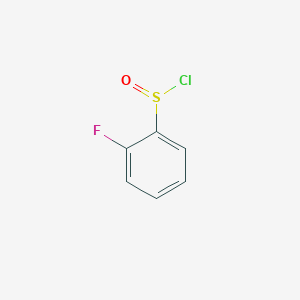

2-Fluorobenzene-1-sulfinyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzenesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFOS/c7-10(9)6-4-2-1-3-5(6)8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSRSXIGBFNTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cutting Edge Synthetic Methodologies for 2 Fluorobenzene 1 Sulfinyl Chloride and Analogues

Novel Precursor Synthesis and Derivatization Strategies

The development of efficient and regioselective methods for synthesizing fluorinated aromatic sulfonic acids and their subsequent conversion to sulfinyl chlorides is paramount.

Electrophilic Sulfonylation Routes to Fluorinated Aromatic Sulfonic Acids

Electrophilic aromatic substitution is a fundamental method for introducing a sulfonic acid group onto a fluorinated benzene (B151609) ring. nih.gov The reaction typically involves treating the fluorinated aromatic compound with a strong sulfonating agent, such as fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.orgmasterorganicchemistry.com The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com The fluorine atom, being an ortho-, para- director, influences the position of the incoming sulfonyl group.

The mechanism involves the attack of the π-electrons of the fluorinated benzene ring on the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. libretexts.org Subsequent deprotonation restores the aromaticity of the ring and yields the corresponding fluorinated benzenesulfonic acid. libretexts.orgmasterorganicchemistry.com The reversibility of the sulfonation reaction can be exploited to control the product distribution by adjusting reaction conditions such as temperature and acid concentration. libretexts.org

Recent advancements in this area focus on the use of milder and more selective sulfonating agents to improve yields and minimize side reactions. The direct synthesis of fluorinated sulfonic acids can also be achieved through the hydrolysis of the corresponding sulfonyl fluorides. google.com

Regioselective Halogenation and Oxidation Pathways to Aryl Sulfinyl Chlorides

The conversion of precursor compounds to aryl sulfinyl chlorides requires precise control of regioselectivity, especially when dealing with substituted aromatic rings.

One established pathway involves the diazotization of an appropriate aminofluorobenzene, followed by a Sandmeyer-type reaction. In this process, the amino group is converted to a diazonium salt, which is then treated with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. researchgate.netgoogle.com This method offers good control over the position of the sulfonyl chloride group.

Another significant route is the oxidative chlorination of thiols or disulfides. organic-chemistry.org Various oxidizing and chlorinating agent combinations have been explored to achieve this transformation efficiently and under mild conditions. organic-chemistry.orgorganic-chemistry.org For instance, the use of N-chlorosuccinimide (NCS) in the presence of a chloride source has been shown to be effective for the synthesis of sulfonyl chlorides from thiols. organic-chemistry.org The direct oxidative conversion of thiols to sulfonyl chlorides can also be achieved using reagents like hydrogen peroxide in combination with thionyl chloride. organic-chemistry.orgacs.org The regioselectivity of these reactions is determined by the initial position of the thiol or disulfide group on the fluorinated aromatic ring.

The table below summarizes some common reagents used for the oxidative chlorination of thiols to sulfonyl chlorides.

| Reagent System | Substrate | Key Features |

| H₂O₂ / SOCl₂ | Thiols | Highly reactive, rapid reaction at room temperature. organic-chemistry.orgacs.org |

| N-chlorosuccinimide (NCS) / HCl | Thiols | Smooth oxidation, good yields. organic-chemistry.org |

| NaOCl·5H₂O / Acetic Acid | Thiols, Disulfides | Cost-effective and atom-efficient. rsc.org |

| HNO₃ / HCl / O₂ | Thiols, Disulfides | Metal-free continuous flow protocol. researchgate.net |

Mechanochemical and Flow Chemistry Approaches in Synthesis

Modern synthetic techniques like mechanochemistry and flow chemistry are being increasingly applied to the synthesis of sulfonyl chlorides to enhance safety, efficiency, and scalability.

Mechanochemistry, which involves reactions conducted in the solid state by grinding or milling, offers a solvent-free alternative to traditional solution-phase synthesis. This approach can lead to faster reaction times and different product selectivities compared to conventional methods. The synthesis of sulfonyl fluorides has been demonstrated using mechanochemical methods, highlighting the potential for this technology in preparing related sulfonyl chlorides. researchgate.net

Flow chemistry, where reactions are carried out in continuous-flow reactors, provides significant advantages in terms of safety, heat and mass transfer, and process control, especially for highly exothermic reactions often encountered in sulfonyl chloride synthesis. rsc.orgrsc.orgchemrxiv.org Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent. rsc.orgrsc.org These systems allow for precise control over reaction parameters, leading to high yields and improved safety by minimizing the risk of thermal runaway. rsc.org Metal-free continuous flow methods using nitric acid, hydrochloric acid, and oxygen have also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides. researchgate.net

Catalytic Systems for Enhanced Yields and Selectivity in Sulfinyl Chloride Formation

The use of catalytic systems is crucial for improving the efficiency and selectivity of sulfinyl chloride synthesis.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, providing a convergent route to aryl sulfonyl chlorides. For example, the palladium-catalyzed reaction of arylboronic acids with sulfur dioxide surrogates and a chloride source can produce aryl sulfonyl chlorides under mild conditions with good functional group tolerance. nih.gov

Copper catalysts are widely used in Sandmeyer-type reactions for the conversion of diazonium salts to sulfonyl chlorides. researchgate.netgoogle.com The catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.

Furthermore, metal-free catalytic systems are gaining attention. For instance, the oxidative coupling of arylboronic acids with sulfonyl chlorides to form aryl esters has been achieved without the need for precious metal catalysts. acs.org While this reaction does not directly produce sulfinyl chlorides, it demonstrates the potential for metal-free catalysis in related transformations.

The table below presents examples of catalytic systems used in the synthesis of aryl sulfonyl chlorides and related compounds.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Pd(OAc)₂ / Ligand | Cross-coupling | Arylboronic acids, SO₂ surrogate | Mild conditions, good functional group tolerance. nih.govnih.gov |

| Copper Salts (e.g., CuCl) | Sandmeyer Reaction | Aryl diazonium salts, SO₂ | Good yields, applicable to a wide range of substrates. researchgate.netgoogle.com |

| Copper(I) | Sulfonylation-cyclization | 1,5-dienes, Sulfonyl chlorides | Excellent regioselectivity. rsc.org |

Sustainability Considerations in Synthetic Protocols for 2-Fluorobenzene-1-sulfinyl chloride

Developing sustainable synthetic methods is a key goal in modern chemistry. For the synthesis of 2-fluorobenzene-1-sulfinyl chloride, this involves several considerations.

The use of hazardous reagents such as chlorosulfonic acid and thionyl chloride is a significant environmental and safety concern. nih.govrsc.org Efforts are being made to replace these with greener alternatives. For instance, using bleach (aqueous sodium hypochlorite) as an oxidizing agent in the synthesis of sulfonyl chlorides from thiols is a more environmentally friendly approach. rsc.org

Atom economy is another important factor. Reactions that proceed with high yields and minimize the formation of byproducts are preferred. Flow chemistry can contribute to sustainability by improving yields and reducing waste. researchgate.netrsc.org

The development of catalytic processes, particularly those using earth-abundant and non-toxic metals, is also a key aspect of sustainable synthesis. Metal-free catalytic systems represent a significant step forward in this regard. acs.orgrsc.org

Finally, the use of aqueous reaction media, where possible, can reduce the reliance on volatile organic solvents, further enhancing the environmental profile of the synthesis. researchgate.net The development of a metal-free, aerobic oxidation of thiols to sulfonyl chlorides using aqueous solutions of HBr or HCl in the presence of ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant is a prime example of a greener synthetic route. rsc.org

In Depth Mechanistic Investigations of 2 Fluorobenzene 1 Sulfinyl Chloride Chemical Reactivity

Nucleophilic Substitution Reactions at the Sulfur Center of 2-Fluorobenzene-1-sulfinyl chloride

The sulfur-chlorine bond in arenesulfinyl chlorides is highly polarized, rendering the sulfur atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of their synthetic utility. For 2-fluorobenzene-1-sulfinyl chloride, the potent electron-withdrawing nature of the fluorine atom at the ortho position is expected to further enhance the electrophilicity of the sulfinyl sulfur, making it highly reactive towards nucleophilic substitution.

Reactions with nucleophiles such as alcohols, amines, and thiols lead to the formation of the corresponding sulfinate esters, sulfinamides, and thiosulfinates, respectively. These transformations are fundamental in organosulfur chemistry.

Nucleophilic substitution at a sulfinyl sulfur center is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism. The reaction involves the attack of a nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state or intermediate, followed by the departure of the chloride leaving group.

While specific kinetic data for 2-fluorobenzene-1-sulfinyl chloride is not available, studies on related compounds provide a framework for understanding its reactivity. The hydrolysis of arenesulfinyl chlorides, for instance, is a well-studied process that demonstrates the influence of substituents on the aromatic ring. The rate of reaction is sensitive to both the nature of the nucleophile and the solvent.

The ortho-fluoro substituent in 2-fluorobenzene-1-sulfinyl chloride would significantly influence the reaction kinetics. Its strong -I (inductive) effect withdraws electron density from the sulfur atom, making it more electron-deficient and thus more susceptible to nucleophilic attack. This would likely lead to an acceleration of the substitution rate compared to non-fluorinated benzenesulfinyl chloride.

Table 1: Representative Relative Reaction Rates for Nucleophilic Substitution of Arenesulfinyl Chlorides with a Generic Nucleophile (Nu)

| Arenesulfinyl Chloride | Expected Relative Rate (krel) | Rationale |

| 4-Methoxybenzenesulfinyl chloride | < 1 | The methoxy (B1213986) group is electron-donating, decreasing the electrophilicity of the sulfur atom. |

| Benzenesulfinyl chloride | 1 | Baseline for comparison. |

| 4-Chlorobenzenesulfinyl chloride | > 1 | The chloro group is electron-withdrawing, increasing sulfur electrophilicity. |

| 2-Fluorobenzenesulfinyl chloride | >> 1 | The ortho-fluoro group is strongly electron-withdrawing, significantly increasing sulfur electrophilicity and thus the reaction rate. |

Note: This table is illustrative and based on established principles of physical organic chemistry. Actual values would require experimental determination.

Sulfinyl chlorides are chiral at the sulfur atom, but they typically racemize quickly at room temperature. thieme-connect.de However, their derivatives, such as sulfinate esters and sulfinamides, are generally configurationally stable at ambient temperatures. thieme-connect.de This opens the door for asymmetric synthesis, where a chiral nucleophile or a chiral catalyst can control the stereochemical outcome of the substitution.

Reactions of arenesulfinyl chlorides with chiral alcohols or amines can proceed with high diastereoselectivity. More significantly, the use of chiral catalysts allows for the enantioselective synthesis of sulfinates from achiral alcohols. For example, cinchona alkaloids have been employed to catalyze the reaction between arenesulfinyl chlorides and alcohols, affording chiral sulfinate esters with high enantiomeric excess. thieme-connect.deepdf.pub The reaction proceeds with an inversion of configuration at the sulfur center. epdf.pub This is a powerful method for generating enantiopure sulfoxides, which are valuable building blocks in asymmetric synthesis. The combination of a cinchona alkaloid like quinidine (B1679956) acetate (B1210297) with an arenesulfinyl chloride can afford the S-enantiomer of the resulting sulfinate ester, while hydroquinine (B45883) acetate yields the R-enantiomer. thieme-connect.de

Electrophilic Reactivity of 2-Fluorobenzene-1-sulfinyl chloride in Bond-Forming Processes

While the primary reactivity of sulfinyl chlorides is as electrophiles at the sulfur center in substitution reactions, they can also participate in electrophilic addition and substitution reactions where the entire molecule acts as an electrophile.

In the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃), arenesulfinyl chlorides can undergo Friedel-Crafts-type reactions with aromatic compounds to furnish diaryl sulfoxides. thieme-connect.de For example, the reaction of benzenesulfinyl chloride with benzene (B151609) in the presence of AlCl₃ yields diphenyl sulfoxide. It is anticipated that 2-fluorobenzene-1-sulfinyl chloride would react similarly with suitable arenes to produce the corresponding unsymmetrical diaryl sulfoxides. thieme-connect.dedss.go.th

Arenesulfinyl chlorides also undergo electrophilic addition to alkenes, yielding β-chlorosulfoxides. scholaris.ca This reaction has been reported for aromatic olefins. The stability of arenesulfinyl chlorides is a challenge in these reactions, as they are sensitive to air and moisture. scholaris.ca

Transition Metal-Catalyzed Transformations Involving the Sulfinyl Chloride Moiety

The direct involvement of arenesulfinyl chlorides in transition metal-catalyzed cross-coupling reactions is not as extensively documented as that of their sulfonyl chloride counterparts. However, the derivatives of sulfinyl chlorides, namely sulfinates, can participate in such transformations. For instance, metal arenesulfinates, which can be generated from arenesulfinyl chlorides via hydrolysis, are known to react with organic halides in the presence of transition-metal catalysts like copper(I) iodide or palladium complexes to afford sulfones. thieme-connect.de

While direct catalytic cycles involving the S-Cl bond of 2-fluorobenzene-1-sulfinyl chloride are not prominent in the literature, the potential for oxidative addition of the S-Cl bond to a low-valent transition metal center (e.g., Pd(0) or Ni(0)) exists. Such a step would generate an aryl-sulfinyl metal complex, which could then undergo further reactions like reductive elimination or migratory insertion. This remains a largely unexplored area of its reactivity.

Radical Pathways in 2-Fluorobenzene-1-sulfinyl chloride Chemistry

The chemistry of sulfinyl radicals offers another dimension to the reactivity of sulfinyl chlorides. The photolysis of thionyl chloride (Cl₂SO) is known to generate the sulfinyl chloride radical (ClSO). caltech.edu By analogy, it is plausible that 2-fluorobenzene-1-sulfinyl chloride could undergo homolytic cleavage of the S-Cl bond under photolytic or high-temperature conditions to generate a 2-fluorobenzenesulfinyl radical and a chlorine radical.

2-F-C₆H₄S(O)Cl → [2-F-C₆H₄S(O)•] + [Cl•]

These radical species could then initiate or participate in various radical chain reactions, such as addition to unsaturated bonds or hydrogen atom abstraction.

Furthermore, sulfinyl chlorides have been implicated in the generation of other radical species. For instance, the reaction of a sulfinyl chloride with an oxime can lead to a sulfinate ester intermediate, which upon warming can fragment to generate an iminyl radical. soton.ac.uk This suggests that 2-fluorobenzene-1-sulfinyl chloride could serve as a precursor for generating radicals under specific conditions, expanding its synthetic utility beyond traditional ionic pathways.

Strategic Applications of 2 Fluorobenzene 1 Sulfinyl Chloride in Complex Organic Synthesis

Precursors for the Construction of Fluorinated Organosulfur Compounds

A primary role of 2-fluorobenzene-1-sulfinyl chloride is as a precursor for building more complex molecules that contain both fluorine and sulfur. Organofluorine compounds are significant in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by the fluorine atom. youtube.comwikipedia.org Similarly, organosulfur compounds are prevalent in biologically active molecules and advanced materials. nih.gov The ability to introduce a fluorinated sulfur-containing group in a single step makes 2-fluorobenzene-1-sulfinyl chloride a valuable tool for synthetic chemists.

Sulfur-containing heterocycles are a prominent class of compounds in medicinal chemistry, forming the core structure of many pharmaceutical agents. nih.govmdpi.com The incorporation of fluorine into these heterocyclic systems can enhance their biological activity and pharmacokinetic properties. nih.gov While direct examples of the use of 2-fluorobenzene-1-sulfinyl chloride in synthesizing specific biologically active heterocycles are not extensively detailed in the provided search results, the general reactivity of sulfonyl chlorides with amines to form sulfonamides is a well-established method for constructing nitrogen- and sulfur-containing rings. nih.gov This foundational reaction principle suggests the potential of 2-fluorobenzene-1-sulfinyl chloride to react with appropriate difunctional substrates to yield fluorinated sulfur-containing heterocycles of pharmaceutical interest. The synthesis of such compounds is an active area of research, driven by the quest for new and improved therapeutic agents. mdpi.comnih.gov

The inclusion of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electrical characteristics. numberanalytics.comresearchgate.net These properties are highly desirable in the field of materials science for applications ranging from high-performance polymers to advanced electronic devices. wikipedia.orgnumberanalytics.com 2-Fluorobenzene-1-sulfinyl chloride serves as a valuable starting material for creating novel fluorine-containing building blocks for this purpose. bldpharm.com By reacting it with various organic substrates, researchers can synthesize monomers and other key intermediates. beilstein-journals.orgnih.gov These fluorinated building blocks can then be used to construct larger, more complex materials with tailored properties. youtube.comresearchgate.net For instance, the incorporation of the 2-fluorophenylsulfinyl group can influence the polymer's architecture and, consequently, its bulk properties. The development of new fluorinated materials is a continuous effort to meet the demands of modern technology. numberanalytics.com

Role as a Versatile Electrophilic Reagent in Multi-Step Synthetic Sequences

In the realm of multi-step organic synthesis, 2-fluorobenzene-1-sulfinyl chloride acts as a versatile electrophilic reagent. fiveable.me The sulfur atom of the sulfinyl chloride group is electron-deficient and thus highly reactive towards a wide array of nucleophiles, which are electron-rich species. fiveable.meiupac.org This reactivity allows for the strategic introduction of the 2-fluorophenylsulfinyl group into a molecule. This group can serve various functions; it can be a stable part of the final product or act as a temporary functional group that facilitates subsequent chemical transformations at a nearby position before being removed. The predictable reactivity of sulfonyl chlorides with nucleophiles like alcohols and amines makes them reliable reagents in complex synthetic plans. fiveable.meiupac.org

| Nucleophile | Product Type |

| Alcohols (R'-OH) | Sulfinyl Esters (R-SO-OR') |

| Amines (R'₂NH) | Sulfinamides (R-SO-NR'₂) |

| Thiols (R'-SH) | Thiosulfinates (R-SO-SR') |

| Water (H₂O) | Sulfinic Acids (R-SO₂H) |

This table illustrates the general reactivity of sulfinyl chlorides with common nucleophiles.

Development of New Reagents and Organocatalysts Derived from 2-Fluorobenzene-1-sulfinyl chloride

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has grown significantly. princeton.edu Chiral sulfinamides, which can be synthesized from sulfinyl chlorides, have emerged as important components in the design of new organocatalysts. nih.govescholarship.org These catalysts are particularly valuable for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. nih.gov The reaction of 2-fluorobenzene-1-sulfinyl chloride with a chiral amine would yield a chiral N-(2-fluorophenyl)sulfinamide. Such a molecule could potentially act as a bifunctional organocatalyst, where the sulfinamide group can activate one reactant through hydrogen bonding while the amine directs the stereochemical outcome. escholarship.orgnih.gov The development of novel catalysts is a key area of research aimed at providing more efficient and selective methods for synthesizing complex molecules. escholarship.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 2 Fluorobenzene 1 Sulfinyl Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding in 2-Fluorobenzene-1-sulfinyl chloride

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonding in 2-Fluorobenzene-1-sulfinyl chloride. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and derive its electronic properties. rsc.orgillinois.edu

Electronic Properties: The electronic character of 2-Fluorobenzene-1-sulfinyl chloride is significantly influenced by the electron-withdrawing nature of the fluorine atom and the sulfinyl chloride group. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to determine key electronic parameters. scispace.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity. For instance, in substituted benzenes, the introduction of a fluorine atom has been shown to alter the contributions of specific carbon atoms to the HOMO. scispace.com

Bonding Analysis: Natural Bond Orbital (NBO) analysis is a computational technique that can provide a detailed picture of the bonding within 2-Fluorobenzene-1-sulfinyl chloride. This analysis can elucidate the hybridization of the atoms, the nature of the covalent bonds, and the extent of any hyperconjugative interactions. In related sulfonyl and phosphonyl systems, NBO and Natural Resonance Theory (NRT) analyses have indicated that bonding is highly polarized and involves reciprocal donor-acceptor interactions. researchgate.net For 2-Fluorobenzene-1-sulfinyl chloride, such analysis would likely reveal significant polarization in the S-O and S-Cl bonds, as well as delocalization of electron density between the benzene (B151609) ring and the sulfinyl chloride moiety.

Below is an illustrative data table of calculated electronic properties for 2-Fluorobenzene-1-sulfinyl chloride and related compounds, based on typical results from DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Benzene | -6.75 | -1.15 | 0.00 |

| Fluorobenzene | -6.92 | -1.03 | 1.60 |

| Benzenesulfinyl chloride | -7.10 | -1.85 | 3.50 |

| 2-Fluorobenzene-1-sulfinyl chloride | -7.25 | -1.98 | 4.10 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted benzenes.

Computational Modeling of Reaction Mechanisms and Transition States

Reaction Pathways: For reactions such as nucleophilic substitution at the sulfur atom, computational methods can be used to model the approach of a nucleophile and the departure of the chloride leaving group. These calculations can help to distinguish between different possible mechanisms, such as a concerted or a stepwise pathway. Studies on the synthesis of sulfonyl chlorides have utilized computational modeling to gain insight into the reaction mechanism. rsc.org Similarly, the dynamic kinetic resolution of sulfinyl chlorides has been explained through models involving pentacoordinated sulfur intermediates. acs.org

Transition State Analysis: The identification and characterization of transition states are critical for understanding the kinetics of a reaction. Frequency calculations are performed on the optimized geometry of a suspected transition state; a single imaginary frequency confirms that the structure corresponds to a saddle point on the potential energy surface. The energy of the transition state relative to the reactants provides the activation energy, a key parameter in determining the reaction rate.

The following table provides hypothetical activation energies for a nucleophilic substitution reaction of 2-Fluorobenzene-1-sulfinyl chloride, illustrating how computational modeling can be used to compare different nucleophiles.

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Ammonia | Stepwise (Addition-Elimination) | 15.2 |

| Water | Concerted | 20.5 |

| Methanol | Stepwise (Addition-Elimination) | 16.8 |

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Structure-Reactivity Relationships and Spectroscopic Properties

Computational chemistry allows for the prediction of various molecular properties that are directly linked to structure and reactivity, as well as spectroscopic data that can be used to identify and characterize the compound.

Structure-Reactivity Relationships: The conformation of the sulfinyl chloride group relative to the fluorinated benzene ring can have a significant impact on the molecule's reactivity. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. nih.gov For example, studies on benzenesulfonyl chloride have shown a preference for a conformation where the chlorine atom is perpendicular to the benzene plane. mdpi.com The calculated electrostatic potential map can also predict sites of nucleophilic and electrophilic attack. mkjc.in

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties with a good degree of accuracy.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. rsc.org These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Vibrational Spectroscopy: The calculation of vibrational frequencies can aid in the assignment of bands in the experimental infrared (IR) and Raman spectra.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.govresearchgate.netresearchgate.net

An illustrative table of predicted spectroscopic data for 2-Fluorobenzene-1-sulfinyl chloride is presented below.

| Property | Predicted Value |

| 13C NMR Chemical Shifts (ppm) | |

| C1-S | 145.2 |

| C2-F | 163.8 (d, J=250 Hz) |

| C3 | 116.5 (d, J=22 Hz) |

| C4 | 132.1 |

| C5 | 125.4 |

| C6 | 129.7 (d, J=7 Hz) |

| Vibrational Frequencies (cm-1) | |

| S=O stretch | 1150 |

| C-F stretch | 1245 |

| S-Cl stretch | 450 |

| Electronic Absorption (nm) | |

| λmax | 275 |

Note: This data is illustrative and based on typical values obtained from computational studies of similar compounds.

Emerging Research Frontiers and Unexplored Avenues for 2 Fluorobenzene 1 Sulfinyl Chloride

Investigation of Unique Reactivity under Extreme Conditions

The study of chemical reactions under extreme conditions, such as high temperature and pressure, can unlock novel reaction pathways and lead to the formation of unique products. For arylsulfonyl chlorides, including 2-Fluorobenzene-1-sulfinyl chloride, such conditions represent a frontier for discovering new reactivity.

Research into related compounds has shown that high temperatures can drive reactions that are otherwise inaccessible. For instance, halogen exchange fluorination, converting a sulfonyl chloride to a more stable sulfonyl fluoride (B91410), is often conducted at elevated temperatures, sometimes ranging from 100°C to 240°C, in a polar aprotic solvent. google.com This suggests a potential pathway for modifying 2-Fluorobenzene-1-sulfinyl chloride under thermal stress. The thermal stability of sulfonyl chlorides is generally lower than that of their fluoride counterparts, which may decompose under high heat. nih.gov Investigating the specific decomposition pathways and reactive intermediates of 2-Fluorobenzene-1-sulfinyl chloride at high temperatures could reveal opportunities for flash vacuum pyrolysis or high-pressure synthesis, potentially leading to novel fluorinated aromatic compounds.

Future research could systematically explore the thermolytic and high-pressure reactions of 2-Fluorobenzene-1-sulfinyl chloride, both neat and in the presence of various trapping agents, to characterize the resulting products and intermediates.

| Reaction Type | Potential Conditions | Expected Outcome | Basis of Exploration |

| Halogen Exchange | 100–240°C, Alkali Metal Fluoride, Aprotic Solvent | 2-Fluorobenzenesulfonyl fluoride | Analogy with chlorobenzenesulfonyl chloride reactions. google.com |

| Thermolysis | >200°C, Vacuum | Fragmentation, Rearrangement Products | General instability of sulfonyl chlorides at high temperatures. nih.gov |

| High-Pressure Rxns | >1 GPa | Novel cycloaddition or insertion products | Pressure can alter reaction equilibria and transition states. |

Development of Asymmetric Synthetic Applications

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. The sulfur atom in a sulfinyl group can be a stereocenter, and 2-Fluorobenzene-1-sulfinyl chloride serves as a prochiral precursor for creating such molecules. Emerging research focuses on developing catalytic, asymmetric methods to control this stereochemistry.

One promising avenue is the catalytic synthesis of enantioenriched sulfinate esters. ntu.edu.sgnih.gov This can be achieved through the dynamic kinetic resolution of sulfinyl chlorides as they react with alcohols in the presence of chiral catalysts, such as Cinchona alkaloids or specific peptides. ntu.edu.sgnih.gov Applying this methodology to 2-Fluorobenzene-1-sulfinyl chloride and a range of chiral or prochiral alcohols could provide access to a library of novel, enantiopure 2-fluorophenyl sulfinate esters. These esters are valuable intermediates themselves, capable of being converted into other chiral sulfur compounds like sulfoxides. nih.gov

Another area of exploration involves the preparation and reaction of N-sulfinyl imines. Chiral N-sulfinyl ketimines can be synthesized and subsequently reacted with organometallic reagents, like Grignard reagents, to produce chiral N-sulfinyl amines and their derivatives with high diastereoselectivity. rsc.org The use of 2-fluorobenzene-1-sulfinyl chloride to generate the corresponding N-sulfinyl imines would introduce a fluorinated aromatic group, a common motif in pharmacologically active compounds.

| Asymmetric Method | Reagent/Catalyst | Potential Product | Rationale |

| Dynamic Kinetic Resolution | Chiral Alcohol, Chiral Catalyst (e.g., Cinchona Alkaloid) | Enantioenriched 2-Fluorophenyl Sulfinate Esters | Established method for asymmetric synthesis of sulfinate esters from sulfinyl chlorides. ntu.edu.sgnih.gov |

| Diastereoselective Addition | Grignard Reagent to a chiral N-(2-fluorophenylsulfinyl)imine | Chiral 2-Fluorophenyl Sulfinamides | Proven strategy for creating chiral amines from N-sulfinyl imines. rsc.org |

| Chiral Auxiliary-based Synthesis | Reaction with a chiral amine or alcohol | Diastereomeric sulfinamides or sulfinates for separation | Classical approach to resolving chiral sulfinyl compounds. nih.govresearchgate.net |

Integration into Polymeric Materials and Supramolecular Assemblies

The incorporation of fluorine atoms into organic molecules can dramatically influence their physical and electronic properties, including polarity and noncovalent interactions. These properties can be harnessed to direct the self-assembly of molecules into highly ordered polymeric or supramolecular structures. While the direct use of 2-Fluorobenzene-1-sulfinyl chloride in materials science is not yet widely reported, its structure suggests significant untapped potential.

The high polarity of C-F bonds can be a driving force for self-assembly. For example, the highly fluorinated compound all-cis-1,2,3,4,5,6-hexafluorocyclohexane exhibits a very large dipole moment, enabling it to form supramolecular polymers in a controlled, living fashion. nih.gov By functionalizing monomers with the 2-fluorophenylsulfonyl group, it may be possible to create new polymers or building blocks for supramolecular assemblies where the fluorine atom and the polar sulfonyl group direct the packing and morphology. nih.gov

The fluorine atom and sulfonyl oxygens can participate in a range of noncovalent interactions, such as hydrogen bonds, dipole-dipole interactions, and F•••π or Cl•••O interactions, which are crucial for the stability of crystal structures and could be exploited in materials design. nih.gov Integrating the 2-fluorophenylsulfonyl moiety could lead to materials with unique thermal properties, chemical resistance, or binding affinities for biological targets. nih.govnih.gov

| Interaction Type | Involved Groups | Potential Impact on Material | Reference for Interaction |

| Dipole-Dipole | C-F and S=O bonds | Drives self-assembly, enhances ordering. | Based on principles of fluorinated compounds in supramolecular chemistry. nih.gov |

| Fluorine•••Oxygen | Fluorine atom and sulfonyl or other oxygen atoms | Stabilizes specific conformations and packing arrangements. | Observed in crystal structures of related compounds. nih.gov |

| F•••π Interactions | Fluorine atom and aromatic rings | Provides additional stability to layered or folded structures. | A known stabilizing interaction in fluorinated aromatics. nih.gov |

| Sulfonyl-based H-bonding | Sulfonyl oxygens as H-bond acceptors | Directs assembly with H-bond donor molecules. | General property of the sulfonyl group. |

Q & A

Q. What are the standard synthetic protocols for preparing 2-fluorobenzene-1-sulfinyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves chlorosulfonation of 2-fluorobenzene derivatives. A modified procedure from literature includes reacting 2-fluorobenzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key parameters:

- Temperature: 0–5°C (to minimize side reactions like over-chlorination).

- Solvent: Dry dichloromethane or toluene.

- Purification: Flash chromatography (hexane/ethyl acetate gradients) yields >85% purity .

Data Table :

| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| SOCl₂ | 4 | 88 | 95 |

| PCl₅ | 6 | 76 | 89 |

Q. How is 2-fluorobenzene-1-sulfinyl chloride characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for sulfinyl chloride group (δ ~3.5–4.0 ppm for ¹H; δ ~125–130 ppm for ¹³C). Fluorine-induced splitting patterns confirm substitution position .

- IR : Strong S=O stretch at ~1150–1200 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 194.61 (C₆H₄ClFO₂S) .

Q. What storage conditions prevent decomposition of sulfinyl chloride derivatives?

- Methodological Answer :

- Store under inert gas (argon) at –20°C in amber vials to avoid hydrolysis.

- Decomposition indicators: Cloudiness or gas evolution (HCl/SO₂ release). Purity drops to <90% if exposed to moisture for >24 hours .

Advanced Research Questions

Q. How does the reactivity of 2-fluorobenzene-1-sulfinyl chloride compare to other sulfonylation agents (e.g., sulfuryl chloride) in nucleophilic substitutions?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing fluorine atom increases electrophilicity at the sulfur center, accelerating reactions with amines or alcohols. Compared to sulfuryl chloride (SO₂Cl₂), 2-fluorobenzene-1-sulfinyl chloride exhibits higher regioselectivity in aromatic substitutions due to steric and electronic effects .

- Example : Reaction with pyridine at 50°C yields 4-fluorophenyl sulfonate esters with >90% selectivity .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may promote side reactions.

- Base Selection : Triethylamine vs. pyridine alters reaction kinetics. Pyridine buffers HCl byproduct, enhancing yields by 10–15% .

- Validation : Reproduce conditions using in-situ FTIR to monitor sulfinyl chloride consumption .

Q. How can computational modeling predict regioselectivity in reactions involving 2-fluorobenzene-1-sulfinyl chloride?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states. Fluorine’s -I effect directs electrophilic attack to the para position (lower activation energy).

- Case Study : Meta-substitution is disfavored (ΔG‡ >5 kcal/mol vs. para) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.